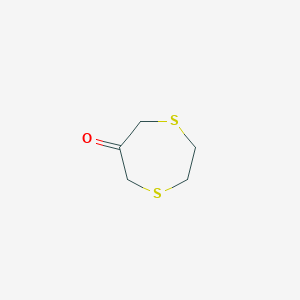

1,4-Dithiepan-6-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dithiepan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOFHPFBUIVDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484357 | |

| Record name | 1,4-dithiepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34654-19-8 | |

| Record name | 1,4-dithiepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dithiepan-6-one: Structure, Properties, and Synthetic Utility

Introduction

1,4-Dithiepan-6-one is a saturated, seven-membered heterocyclic compound featuring a ketone functional group and two sulfur atoms at positions 1 and 4. This unique structural arrangement imparts a distinct set of chemical properties and renders it a valuable, yet under-explored, building block in synthetic and medicinal chemistry. As a bifunctional molecule, it offers reactive sites at both the carbonyl group and the thioether linkages, providing multiple avenues for chemical modification. This guide provides a comprehensive overview of the core chemical properties, structural characteristics, spectroscopic profile, and synthetic applications of this compound, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and resulting physical properties. The seven-membered ring is conformationally flexible, and the presence of the polar ketone and thioether groups influences its solubility and reactivity.

1.1. Core Structural Information

-

Molecular Formula: C₅H₈OS₂[1]

-

Molecular Weight: 148.25 g/mol [1]

-

IUPAC Name: this compound

-

Synonym: 1,4-dithiacycloheptan-6-one[1]

-

CAS Number: 34654-19-8[1]

-

SMILES: C1CSCC(=O)CS1[1]

1.2. Physicochemical Data

Quantitative data provides insight into the behavior of this compound in various chemical environments. The following table summarizes key computed and experimental properties.

| Property | Value | Source |

| Molecular Weight | 148.25 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | ChemScene[1] |

| LogP (octanol/water partition coefficient) | 1.0355 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Spectroscopic Profile

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the methylene protons.

-

A singlet or narrow multiplet integrating to 4H for the protons at C5 and C7 (adjacent to the carbonyl group). These protons are chemically equivalent due to the molecule's symmetry.

-

A multiplet integrating to 4H for the protons at C2 and C3 (flanking one of the sulfur atoms).

-

The exact chemical shifts (δ) and splitting patterns would depend on the specific conformation of the seven-membered ring in solution. The n+1 rule would dictate that protons adjacent to other non-equivalent protons would appear as multiplets.[4][5]

-

-

¹³C NMR: The carbon NMR spectrum should exhibit three signals:

-

A signal in the downfield region (δ > 200 ppm) characteristic of a ketone carbonyl carbon (C6).

-

Two signals in the aliphatic region (δ ≈ 30-50 ppm) corresponding to the methylene carbons (C2/C3 and C5/C7).

-

2.2. Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[6]

-

A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated ketone.

-

C-H stretching vibrations from the methylene groups would appear in the 2850-3000 cm⁻¹ region.

-

Weaker C-S stretching bands can be expected in the fingerprint region, typically around 600-800 cm⁻¹ .

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 148 .

-

Common fragmentation pathways would likely involve the loss of CO (m/z = 120) and subsequent fragmentation of the dithiepane ring.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several strategic disconnections. Its reactivity is dominated by the ketone and the two thioether moieties.

3.1. Synthetic Methodologies

A common and logical approach to synthesizing the 1,4-dithiepane ring system involves the cyclization of linear precursors. A highly plausible method is the reaction between a 1,3-dithiol and a 1,3-dielectrophile.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a representative synthesis from 1,3-propanedithiol and 1,3-dichloroacetone.

-

Setup: To a stirred solution of a suitable base (e.g., sodium ethoxide in ethanol or potassium carbonate in DMF) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-propanedithiol (1.0 eq) dropwise at 0 °C.[7]

-

Rationale: The base deprotonates the thiol groups to form the more nucleophilic thiolate anions. An inert atmosphere prevents the oxidation of the thiols.

-

Addition of Electrophile: After stirring for 30 minutes, a solution of 1,3-dichloroacetone (1.0 eq) in the same solvent is added dropwise, maintaining the temperature at 0 °C.

-

Rationale: The thiolate undergoes a double S-nucleophilic substitution reaction with the dichloroacetone, displacing the chloride leaving groups to form the seven-membered ring.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

3.2. Chemical Reactivity

The reactivity of this compound is twofold:

-

Reactions at the Carbonyl Group: The ketone at C6 is susceptible to a wide range of nucleophilic additions and related transformations.

-

Reduction: Can be readily reduced to the corresponding alcohol, 1,4-dithiepan-6-ol, using standard reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Can react with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines, as demonstrated by the synthesis of derivatives like 1,4-Dithiepan-6-yl(2-morpholin-4-ylbutyl)amine.[8]

-

Wittig Reaction: Can be converted to an alkene via reaction with a phosphonium ylide.

-

-

Reactions at the Sulfur Atoms: The thioether linkages can be oxidized to sulfoxides and subsequently to sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfones, such as 1,4-dithiepane-1,1,4,4-tetroxide, have significantly different electronic properties and solubility profiles.

Applications in Research and Drug Development

While not a widely commercialized compound, this compound and its derivatives serve as important scaffolds and intermediates in discovery research.

4.1. Scaffold for Medicinal Chemistry

The dithiepane core is a flexible, seven-membered ring that can be used to orient substituents in three-dimensional space. This makes it an attractive scaffold for generating libraries of compounds for biological screening. Its derivatives have been investigated for various therapeutic targets. For instance, oxidized derivatives (1,4-dithiepine-1,1,4,4-tetroxides) have been identified as non-peptide antagonists of the human galanin-1 receptor (hGAL-R1), which is implicated in neurological and psychiatric conditions.[9] This suggests that the dithiepane skeleton can serve as a starting point for developing modulators of G-protein coupled receptors.

4.2. Bioisosteric Replacement

In drug design, sulfur-containing rings are often used as bioisosteres for other cyclic structures, such as piperidines or cyclohexanes. The introduction of sulfur atoms can modulate a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties. The development of novel bicyclic 1,4-dioxepanes as building blocks for drug discovery highlights the interest in seven-membered heterocyclic systems for creating novel chemical matter.[10]

Caption: Logical relationships in the application of this compound.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Its bifunctional nature, with a reactive ketone and oxidizable thioether groups, makes it a valuable intermediate for constructing more complex molecular architectures. The flexible seven-membered dithiepane ring provides a useful scaffold for applications in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Further exploration of its reactivity and incorporation into discovery programs holds significant promise for advancing organic synthesis and drug development.

References

-

PubChem. 1,4-Dithiepin-6-one | C5H6OS2. [Link]

-

PubChem. 1,4-Dithiepan-6-yl(2-morpholin-4-ylbutyl)amine. [Link]

-

Saigo, K., Hashimoto, Y., Fang, L., & Hasegawa, M. (1989). VERSATILE SYNTHESIS OF 5,6-DIHYDRO-1,4-DITHIEPINS AND THEIR SYNTHETIC APPLICATIONS. HETEROCYCLES, 29(11), 2079. [Link]

-

Wikipedia. Propane-1,3-dithiol. [Link]

-

PubChem. Dothiepin | C19H21NS. [Link]

-

PubChem. Thiepane | C6H12S. [Link]

-

PubChem. 6-Methyl-1,1-dioxo-1,4-thiazepan-5-one | C6H11NO3S. [Link]

-

Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

-

Cheméo. Dothiepin (CAS 113-53-1) - Chemical & Physical Properties. [Link]

-

Navarro-Vázquez, A., et al. (2018). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. ACS Omega. [Link]

-

PubMed Central (PMC). Progress in 1,3-propanediol biosynthesis. [Link]

-

Frontiers. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

-

PubMed. Enantioselective total synthesis of (+)-reserpine. [Link]

-

National Institutes of Health (NIH). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

-

PubChem. 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione. [Link]

-

CAS Common Chemistry. Dothiepin hydrochloride. [Link]

-

Studylib. Spectroscopy Answer Key: NMR, IR, Mass Spec. [Link]

-

Chemspace. 1-(1,4-dithiepan-6-yl)-3-(hydroxymethyl)pyrrolidin-3-ol. [Link]

-

MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

-

ResearchGate. Synthesis of Novel Dipyrido-1,4-thiazines. [Link]

-

PubChem. Thiepine | C6H6S. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PubMed. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines.... [Link]

-

ChemRxiv. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]

-

YouTube. Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy. [Link]

-

Scott, M. K., et al. (2000). 2,3-Dihydro-dithiin and -dithiepine-1,1,4,4-tetroxides: small molecule non-peptide antagonists of the human galanin hGAL-1 receptor. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]

- 8. 1,4-Dithiepan-6-yl(2-morpholin-4-ylbutyl)amine | C13H26N2OS2 | CID 56707068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydro-dithiin and -dithiepine-1,1,4,4-tetroxides: small molecule non-peptide antagonists of the human galanin hGAL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 1,4-Dithiepan-6-one: Synthesis, Properties, and Applications

Abstract

1,4-Dithiepan-6-one is a saturated seven-membered heterocyclic compound containing two sulfur atoms at positions 1 and 4, and a ketone functional group at position 6. This unique structural arrangement makes it a valuable intermediate and building block in synthetic organic chemistry. Its utility is particularly noted in the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, a detailed synthesis protocol with mechanistic insights, key applications in research, and essential safety and handling information for laboratory professionals.

Physicochemical and Structural Data

This compound, also known as 1,4-dithiacycloheptan-6-one, is a key heterocyclic ketone. The presence of the flexible seven-membered ring and the two thioether linkages imparts specific conformational and reactive properties to the molecule. Its core data is summarized below for quick reference by researchers.

| Property | Value | Source |

| CAS Number | 34654-19-8 | [1] |

| Molecular Formula | C₅H₈OS₂ | [1] |

| Molecular Weight | 148.25 g/mol | [1] |

| Canonical SMILES | C1CSCC(=O)CS1 | [1] |

| Topological Polar Surface Area | 17.07 Ų | [1] |

| LogP | 1.0355 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via a bimolecular condensation cyclization reaction. The following protocol outlines a robust and reproducible method starting from commercially available reagents.

Principle of the Synthesis

The core of this synthesis involves the reaction of a bis-nucleophile, 1,2-ethanedithiol, with a bis-electrophile, 1,3-dichloroacetone. The reaction proceeds via a double S-alkylation under basic conditions to form the seven-membered dithiepane ring.

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1,4-Dithiacycloheptan-6-one

Therefore, this guide has been constructed based on established principles of spectroscopic interpretation and data from analogous structures, such as other cyclic ketones and thioethers. The presented data are predicted values and should be considered as such until they can be corroborated by experimental evidence. This guide is intended to serve as a theoretical framework for researchers who may be synthesizing this compound and require a reference for its characterization.

Molecular Structure and Its Spectroscopic Implications

1,4-Dithiacycloheptan-6-one is a seven-membered heterocyclic compound containing two sulfur atoms and a ketone functional group. The presence of these features will dominate its spectroscopic signature. The flexible seven-membered ring will likely exist in various conformations in solution, which can influence the appearance of NMR spectra.

Caption: Molecular Structure of 1,4-dithiacycloheptan-6-one.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,4-dithiacycloheptan-6-one.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic CH₂ |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1420 | Medium | CH₂ Scissoring | Aliphatic CH₂ |

| ~700-600 | Medium-Weak | C-S Stretch | Thioether |

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group. For a seven-membered ring, the stretching frequency is typically around 1715 cm⁻¹, similar to that of an acyclic ketone.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.0 - 3.5 | Triplet | 4H | -S-CH₂ -C=O |

| ~2.8 - 3.2 | Triplet | 4H | -S-CH₂ -CH₂-S- |

The protons on the carbons adjacent to the carbonyl group (α-protons) are expected to be the most deshielded due to the electron-withdrawing nature of the ketone. The protons on the carbons flanked by two sulfur atoms will also be deshielded. The exact chemical shifts and multiplicities will depend on the ring conformation and the coupling constants between adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~205 - 215 | Quaternary | C =O |

| ~40 - 50 | Secondary | -S-C H₂-C=O |

| ~30 - 40 | Secondary | -S-C H₂-CH₂-S- |

The carbonyl carbon will appear significantly downfield, which is characteristic of ketones.[2] The carbons bonded to the sulfur atoms will be in the aliphatic region, with their exact shifts influenced by the electronegativity of the neighboring atoms.

Mass Spectrometry (MS)

| m/z | Fragmentation Pathway |

| 162 | Molecular Ion [M]⁺ |

| 134 | Loss of CO |

| 106 | Further fragmentation |

| 74 | Alpha-cleavage product |

The molecular ion peak is expected at an m/z of 162. Common fragmentation patterns for cyclic ketones include α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. Loss of carbon monoxide (CO) is also a typical fragmentation pathway for ketones.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 1,4-dithiacycloheptan-6-one.

Synthesis of 1,4-dithiacycloheptan-6-one

A potential synthetic route could involve the reaction of a suitable dielectrophile with a dithiol under high-dilution conditions to favor intramolecular cyclization. For example, the reaction of 1,3-dichloroacetone with 1,2-ethanedithiol in the presence of a base could yield the target compound.

Caption: A plausible synthetic workflow for 1,4-dithiacycloheptan-6-one.

Sample Preparation and Instrumentation

-

IR Spectroscopy: A thin film of the purified compound would be analyzed on a Fourier Transform Infrared (FTIR) spectrometer.

-

NMR Spectroscopy: The compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: The compound would be introduced into a mass spectrometer, likely using a technique like gas chromatography-mass spectrometry (GC-MS) or direct infusion, and ionized by electron impact (EI).

Data Interpretation: A Deeper Dive

Correlating Structure with Spectra

The symmetry of the molecule will play a key role in its NMR spectra. If the molecule is symmetrical on the NMR timescale, we would expect to see only two signals in the ¹H NMR and three signals in the ¹³C NMR spectrum. However, if the ring conformation is locked or interconverts slowly, more complex spectra could be observed.

The Role of Heteroatoms

The two sulfur atoms significantly influence the chemical shifts of the adjacent protons and carbons. The electronegativity and the ability of sulfur to participate in through-space interactions can lead to shifts that are different from what would be observed in a purely carbocyclic system.

Conclusion

The spectroscopic characterization of 1,4-dithiacycloheptan-6-one is crucial for confirming its synthesis and understanding its chemical properties. While experimental data is not currently available in the literature, the predicted spectra provide a solid foundation for what a researcher should expect to observe. The key identifying features will be the strong carbonyl stretch in the IR, the downfield carbonyl signal in the ¹³C NMR, and the characteristic chemical shifts of the methylene protons in the ¹H NMR. Any future synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.

- Gunther, H. (2013).

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

The Thiepanone Core: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiepanone core, a seven-membered saturated sulfur-containing heterocycle, represents a significant scaffold in medicinal chemistry and drug discovery. Its unique conformational properties and the ability of the sulfur atom to engage in various interactions have made it an attractive building block for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive historical overview of the discovery and development of thiepanone compounds. It delves into the pioneering synthetic strategies, the rationale behind the experimental choices of early researchers, and the evolution of methodologies leading to the efficient construction of this important heterocyclic system. Detailed protocols for seminal syntheses, along with a discussion of the characterization techniques employed, are presented to offer readers a practical and historical understanding of thiepanone chemistry.

Introduction: The Emergence of Seven-Membered Sulfur Heterocycles

The exploration of heterocyclic chemistry has been a cornerstone of drug discovery for over a century. While five- and six-membered rings have historically dominated the landscape, the synthesis of larger ring systems, such as the seven-membered thiepane core, presented significant synthetic challenges to early organic chemists. The increased ring strain and unfavorable entropic factors associated with the formation of medium-sized rings required the development of robust and innovative cyclization strategies.

The thiepanone nucleus, in its various isomeric forms (thiepan-2-one, thiepan-3-one, and thiepan-4-one), was of particular interest due to the presence of a reactive ketone functionality and a sulfur atom within the seven-membered ring. The sulfur atom, with its potential for oxidation to the corresponding sulfoxide and sulfone, offered a gateway to a diverse range of derivatives with modulated electronic and steric properties. This versatility has made thiepanones and their derivatives valuable intermediates in the synthesis of biologically active molecules.[1][2]

This guide will illuminate the historical path of thiepanone discovery, focusing on the key breakthroughs in their synthesis and the logical progression of the field.

The Dawn of Thiepanone Synthesis: The Dieckmann Condensation

The mid-20th century witnessed significant advancements in the synthesis of cyclic ketones, largely driven by the application of the Dieckmann condensation. This intramolecular Claisen condensation of a diester to form a β-keto ester proved to be a powerful tool for the formation of five- and six-membered rings. The extension of this methodology to the synthesis of seven-membered rings was a logical, albeit challenging, next step.

A Landmark Synthesis: Thiepan-4-one

A pivotal moment in the history of thiepanone chemistry was the first successful synthesis of thiepan-4-one. While earlier attempts may have been made, a comprehensive and well-documented synthesis was a significant milestone. A key challenge was the preparation of the requisite acyclic precursor, a diester containing a sulfur atom at the 4-position.

The synthesis of the precursor, diethyl 4-thiaheptanedioate, was a critical first step. This was typically achieved through the Michael addition of a thiol to an α,β-unsaturated ester.

Step 1: Synthesis of Ethyl 3-mercaptopropionate

-

Procedure: Hydrogen sulfide is bubbled through a solution of ethyl acrylate in the presence of a basic catalyst.

-

Rationale: This reaction proceeds via a conjugate addition mechanism, with the hydrosulfide anion acting as the nucleophile. The use of an excess of hydrogen sulfide helps to minimize the formation of the dialkylated sulfide by-product.

Step 2: Synthesis of Diethyl 4-Thiaheptanedioate

-

Procedure: Ethyl 3-mercaptopropionate is reacted with a second equivalent of ethyl acrylate under basic conditions.

-

Rationale: This is another Michael addition, where the thiolate anion of ethyl 3-mercaptopropionate attacks the β-carbon of ethyl acrylate.

With the precursor in hand, the stage was set for the crucial Dieckmann cyclization.

-

Procedure: Diethyl 4-thiaheptanedioate is treated with a strong base, such as sodium ethoxide, in an inert solvent like benzene or toluene. The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation to yield thiepan-4-one.

-

Causality behind Experimental Choices:

-

Base: Sodium ethoxide was a common choice for the Dieckmann condensation as it is a strong, non-nucleophilic base that can effectively deprotonate the α-carbon of the ester.

-

Solvent: Anhydrous, non-protic solvents like benzene or toluene are essential to prevent quenching of the enolate intermediate.

-

Hydrolysis and Decarboxylation: The initial product of the Dieckmann condensation is a β-keto ester. Acid-catalyzed hydrolysis cleaves the ester group, and subsequent heating promotes decarboxylation to afford the desired ketone.

-

The successful synthesis of thiepan-4-one opened the door for the exploration of its chemistry and the preparation of a variety of derivatives.

The Rise of Other Thiepanone Isomers: Thiepan-3-one and Thiepan-2-one

Following the successful synthesis of thiepan-4-one, attention turned to the preparation of its isomers, thiepan-3-one and thiepan-2-one. The synthesis of these compounds required different acyclic precursors and, in some cases, alternative cyclization strategies.

The Synthesis of Thiepan-3-one

The synthesis of thiepan-3-one also relied on the Dieckmann condensation, but with a different precursor: a diester with the sulfur atom in the 3-position relative to one of the ester groups. The synthesis of this precursor was also a key challenge.

Caption: Synthetic pathway to thiepan-3-one via Dieckmann condensation.

The Elusive Thiepan-2-one (Thiepanolactone)

Thiepan-2-one, a thiolactone, presented a different synthetic challenge. While it could be envisioned as the product of an intramolecular esterification of a 6-mercaptohexanoic acid, the propensity for intermolecular polymerization often complicated this approach. Early methods for the synthesis of thiolactones often involved the cyclization of ω-haloacyl chlorides with a sulfide source.

Characterization in the Pre-Spectroscopic Era and Beyond

The initial discovery and synthesis of thiepanone compounds occurred before the widespread availability of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR). Early researchers had to rely on a combination of classical analytical methods to confirm the structure of their newly synthesized compounds.

Classical Methods of Characterization

-

Elemental Analysis: Combustion analysis to determine the empirical formula was a fundamental technique.

-

Melting Point and Boiling Point: These physical constants were used to assess the purity of the compounds.

-

Derivative Formation: The formation of crystalline derivatives, such as 2,4-dinitrophenylhydrazones and semicarbazones from the ketone functionality, was a common method for characterization and purification. The melting points of these derivatives served as key identifying features.

-

Chemical Tests: Qualitative tests for the presence of the ketone and sulfide functionalities were also employed.

The Advent of Modern Spectroscopy

The development of infrared (IR) and later NMR spectroscopy revolutionized the characterization of organic molecules, including thiepanones.

-

Infrared (IR) Spectroscopy: The IR spectrum of a thiepanone would show a characteristic strong absorption for the carbonyl group (C=O) in the region of 1700-1720 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provided invaluable information about the number and connectivity of protons in the thiepanone ring. The chemical shifts and coupling patterns of the protons adjacent to the carbonyl group and the sulfur atom were particularly diagnostic. ¹³C NMR spectroscopy would later provide a clear signal for the carbonyl carbon.

| Spectroscopic Data for Thiepan-4-one | |

| Technique | Key Features |

| IR (Infrared) | Strong C=O stretch around 1710 cm⁻¹ |

| ¹H NMR | Complex multiplets for the methylene protons |

| ¹³C NMR | Carbonyl carbon signal around 210 ppm |

The Biological Significance of the Thiepanone Core

While the initial focus of thiepanone chemistry was on synthesis and characterization, the unique structural features of this heterocyclic core soon attracted the attention of medicinal chemists. The seven-membered ring provides a flexible scaffold that can adopt multiple low-energy conformations, allowing for effective interaction with biological targets. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, and its oxidation state can be varied to fine-tune the electronic and steric properties of the molecule.

Derivatives of thiepanones have been investigated for a range of biological activities, including:

-

Antimicrobial agents [3]

-

Anticancer agents

-

Central nervous system (CNS) active agents

The thiepanone core continues to be a valuable building block in the design and synthesis of new drug candidates.

Conclusion

The history of thiepanone compounds is a testament to the ingenuity and perseverance of organic chemists. From the early challenges of synthesizing seven-membered rings to the application of powerful cyclization reactions like the Dieckmann condensation, the journey of thiepanone discovery has been one of steady progress. The development of modern spectroscopic techniques has further accelerated the exploration of this fascinating class of heterocycles. Today, the thiepanone core stands as a versatile and valuable scaffold in the arsenal of the medicinal chemist, with its full potential still being actively explored.

References

- Field, L., & Tuleen, D. L. (1972). Monocyclic seven-membered rings containing sulfur. In A. Rosowsky (Ed.), Seven-membered heterocyclic compounds containing oxygen and sulfur (Vol. 26, pp. 573-666). Wiley-Interscience.

- Leonard, N. J., & Figueras, J. (1952). The Chemistry of Dithienylmethanes and Related Compounds. Journal of the American Chemical Society, 74(4), 917–921.

-

Thiophene derivatives have been explored for their antimicrobial properties.[3]

- The Dieckmann condensation is a well-established method for the synthesis of cyclic β-keto esters.

- Early characterization of organic compounds relied heavily on classical methods such as elemental analysis and derivative form

- The advent of IR and NMR spectroscopy revolutionized the field of structural elucid

-

Seven-membered heterocycles are an important class of compounds with diverse applications.[4]

- The synthesis of medium-sized rings presents unique challenges in organic chemistry.

Sources

An In-Depth Technical Guide to the Conformational Analysis of 1,4-Dithiepan-6-one

Abstract

The spatial arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This is particularly true for cyclic systems, where conformational preferences can govern receptor binding, reactivity, and material characteristics. This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational landscape of 1,4-dithiepan-6-one, a seven-membered heterocyclic ketone. We will explore the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with state-of-the-art computational chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols to dissect the complex conformational dynamics of this and similar heterocyclic systems.

Introduction: The Significance of a Seven-Membered Ring

This compound is a non-aromatic, seven-membered heterocycle containing two sulfur atoms and a carbonyl group. Such structures are of significant interest in medicinal chemistry and materials science. The inherent flexibility of the seven-membered ring, compared to more rigid five- and six-membered rings, results in a complex potential energy surface with multiple low-energy conformers.[1] The presence of two thioether linkages and a ketone functionality further complicates this landscape by introducing specific steric and electronic constraints, such as dipole-dipole interactions and unique torsional barriers.

Understanding the dominant conformation(s) and the energy barriers between them is critical. In a pharmacological context, only one conformer might fit into the binding pocket of a target protein. Therefore, a thorough conformational analysis is a prerequisite for rational drug design and the development of structure-activity relationships (SAR).

Theoretical Foundations: Chair, Boat, and Twist Conformations

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like cycloheptane exist as a dynamic equilibrium of several conformations of similar energy. The primary families of conformations are the Chair (C) , Boat (B) , Twist-Chair (TC) , and Twist-Boat (TB) .[1]

The introduction of heteroatoms and a carbonyl group in this compound modifies the relative energies of these forms. Key factors include:

-

C-S vs. C-C Bonds: The longer C-S bond length and smaller C-S-C bond angle compared to their carbon counterparts alter the ring's geometry.

-

Anomeric Effects: Potential stabilizing interactions between the lone pairs of the sulfur atoms and adjacent antibonding orbitals (σ*) can influence torsional preferences.[1]

-

Carbonyl Group: The sp² hybridized carbon of the ketone group flattens a portion of the ring and introduces a dipole moment, which can lead to stabilizing or destabilizing transannular interactions.

The conformational analysis of this compound aims to identify which of these conformations are energetically accessible and what the equilibrium distribution is under specific conditions (e.g., in solution or in a crystal lattice).

A Multi-Pronged Approach: Integrating Experiment and Computation

A robust conformational analysis relies not on a single technique but on the convergence of evidence from multiple, orthogonal methods. Experimental methods provide data on the molecule's average state or solid-state structure, while computational methods offer a detailed map of the entire conformational space and the energetics of interconversion.

Sources

The Thiepanone Core: A Computational and Theoretical Guide for Drug Discovery

Preamble: The Unseen Potential of the Thiepanone Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacokinetic profiles is paramount. Among the less-explored heterocyclic systems, the thiepanone core, a seven-membered ring containing a sulfur atom and a carbonyl group, presents a compelling case for investigation. Its inherent conformational flexibility, coupled with the diverse chemical reactivity of the thioether and ketone functionalities, positions it as a versatile template for the design of new therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the theoretical and computational methodologies that can be leveraged to unlock the full potential of thiepanone-based compounds. We will delve into the causality behind experimental and computational choices, establishing a self-validating framework for the robust characterization and strategic derivatization of this promising heterocyclic system.

I. The Conformational Landscape of Thiepanones: A Quantum Mechanical Perspective

The seven-membered thiepane ring is not a rigid entity; it exists as a dynamic equilibrium of multiple conformers. Understanding this conformational landscape is the cornerstone of rational drug design, as the three-dimensional shape of a molecule dictates its interaction with biological targets. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of these conformers.

Causality of Method Selection: Why DFT?

While molecular mechanics force fields can provide a rapid survey of possible conformations, DFT offers a more rigorous, quantum mechanical description of the electronic structure, which is crucial for accurately capturing the subtle interplay of forces that govern conformational preferences in a heteroatomic system like thiepanone. The choice of a specific DFT functional and basis set is a critical decision. For systems like thiepanones, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, often provide a good balance of accuracy and computational cost for geometry optimizations.[1][2][3] The inclusion of diffuse functions in the basis set (e.g., 6-31+G(d,p)) is advisable to properly describe the lone pairs on the sulfur and oxygen atoms.

Experimental Workflow: A Synergy of Computation and Spectroscopy

A purely computational approach is insufficient; experimental validation is essential for a trustworthy model. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for probing the solution-state conformation of molecules. The synergistic workflow outlined below establishes a self-validating loop between theoretical prediction and experimental observation.

Detailed Protocol: Molecular Docking of a Thiepanone Derivative into the COX-2 Active Site

-

Ligand Preparation: Generate a 3D structure of the thiepanone derivative and perform a geometry optimization using a suitable method (e.g., DFT as described above).

-

Receptor Preparation: Download the crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Binding Site Definition: Identify the active site of the enzyme, typically based on the location of a co-crystallized ligand or from published literature.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina) to dock the thiepanone derivative into the defined binding site. The program will generate a series of possible binding poses and score them based on their predicted binding affinity.

-

Analysis of Results: Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thiepanone derivative and the amino acid residues of the active site. This analysis provides insights into the molecular basis of binding and can guide the design of more potent analogs. [4][5]

Compound Docking Score (kcal/mol) Key Interacting Residues Predicted Interactions Thiepanone-X -8.5 Arg120, Tyr355, Ser530 Hydrogen bond with Ser530, hydrophobic interactions with Tyr355 Thiepanone-Y -7.9 Arg120, Tyr385 Pi-sulfur interaction with Tyr385 Celecoxib (control) -10.2 Arg513, His90, Gln192 Hydrogen bonds with Arg513 and His90 Table 2: Illustrative molecular docking results of hypothetical thiepanone derivatives against COX-2. Note: This is a representative table; actual values would be populated from specific research findings.

III. Synthesis of the Thiepanone Scaffold: A Representative Protocol

To facilitate the application of the computational and theoretical methods described, a reliable synthetic route to the thiepanone core is necessary. While various methods exist, a common approach involves the Dieckmann condensation of a suitable diester followed by hydrolysis and decarboxylation.

Step-by-Step Synthesis of a Substituted Thiepan-3-one

This protocol is an illustrative example of how a substituted thiepanone can be synthesized, providing the starting material for both computational studies and biological evaluation.

-

Step 1: Synthesis of the Diester: React an appropriate thiol with an α,β-unsaturated ester via a Michael addition, followed by reaction with an acrylate to form the precursor diester.

-

Step 2: Dieckmann Condensation: Treat the diester with a strong base (e.g., sodium ethoxide) to induce an intramolecular cyclization, forming a β-keto ester.

-

Step 3: Hydrolysis and Decarboxylation: Hydrolyze the β-keto ester under acidic or basic conditions, followed by heating to promote decarboxylation, yielding the desired thiepan-3-one. [6][7]

IV. Future Directions and Concluding Remarks

The thiepanone scaffold, while currently underrepresented in the medicinal chemistry literature, holds significant promise for the development of novel therapeutics. The integration of robust computational methods, such as DFT for conformational analysis and NMR prediction, with experimental validation provides a powerful platform for exploring the chemical space of thiepanone derivatives. Furthermore, the application of in silico techniques like molecular docking can accelerate the identification of promising drug candidates and elucidate their mechanisms of action. [8][9][10][11] This guide has provided a framework for the theoretical and computational investigation of thiepanones, emphasizing the importance of a multi-faceted approach that combines prediction with empirical data. By adopting such a workflow, researchers can confidently navigate the complexities of this versatile heterocyclic system and unlock its full therapeutic potential.

References

-

Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PubMed Central. [Link]

-

Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. ResearchGate. [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

-

Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. Journal of Advanced Pharmacy Education and Research. [Link]

-

Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. PubMed Central. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. [Link]

-

From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling. PubMed Central. [Link]

-

Molecular docking analysis of doronine derivatives with human COX-2. PubMed Central. [Link]

-

In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. Biomedical and Pharmacology Journal. [Link]

-

Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. [Link]

-

1H and 13 C NMR Chemical Shift Prediction Models. ResearchGate. [Link]

-

Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. PubMed. [Link]

-

Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. PubMed Central. [Link]

-

Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. PubMed. [Link]

-

New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. PubMed. [Link]

-

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. [Link]

-

The Simplifying Synthesis Ultimate Guide To Conformational Analysis. YouTube. [Link]

-

Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. ResearchGate. [Link]

-

Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Synthesis and evaluation of 3-substituted 17-methylmorphinan analogs as potential anticonvulsant agents. PubMed. [Link]

-

Theoretical Vibrational Spectroscopy (FT-IR), PED and DFT Calculations of Chromones and Thiochromones. ResearchGate. [Link]

-

Synthesis and Analysis of Substituted Bullvalenes. PubMed. [Link]

-

DFT Analysis on Spectral and NLO properties of (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-2-yl) prop-2-en-1-one; a D-π-A Chalcone Derivative and its Docking studies as a potent Hepatoprotective agent. ResearchGate. [Link]

-

Synthesis and structural elucidation of a phthalide analog using NMR analysis and DFT calculations. ResearchGate. [Link]

-

The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. PubMed. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isfcppharmaspire.com [isfcppharmaspire.com]

- 6. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 1,4-Dithiepan-6-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Seven-membered heterocyclic compounds containing sulfur atoms, such as 1,4-dithiepan-6-one and its derivatives, represent a promising, yet underexplored, scaffold in medicinal chemistry. The unique conformational flexibility of the seven-membered ring, combined with the electronic properties of the embedded sulfur atoms and a central ketone functional group, suggests a high potential for diverse biological activities. This technical guide provides a comprehensive overview of the synthetic strategies for accessing the this compound core, and explores its potential as a pharmacophore for the development of novel therapeutic agents. Drawing parallels with structurally related sulfur-containing heterocycles, this paper will delve into the prospective antimicrobial, anticancer, and enzyme inhibitory activities of these derivatives. Detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds are provided to empower researchers in their drug discovery endeavors.

Introduction: The Rationale for Investigating this compound Derivatives

The landscape of drug discovery is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Sulfur-containing heterocycles are a well-established and significant class of pharmacologically active compounds, present in a wide array of FDA-approved drugs.[1] The presence of sulfur atoms often imparts unique physicochemical properties, influencing factors such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles.

While significant research has focused on five- and six-membered sulfur-containing rings, seven-membered systems like the 1,4-dithiepane moiety remain a relatively untapped resource.[2][3] The this compound scaffold is of particular interest due to its distinctive structural features:

-

A Flexible Seven-Membered Ring: This larger ring system offers greater conformational diversity compared to smaller rings, potentially allowing for optimal binding to a wider range of biological targets.

-

Two Thioether Linkages: The sulfur atoms can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition.

-

A Central Ketone Group: This functional group provides a key site for chemical modification, allowing for the generation of diverse derivative libraries. The ketone can also participate in hydrogen bonding and other interactions within a biological target's binding pocket.

This guide will serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound derivatives. We will begin by examining the synthetic routes to this core structure, followed by a detailed exploration of its potential biological activities, drawing upon established knowledge of related compounds.

Synthesis of the this compound Scaffold and Its Derivatives

The efficient synthesis of the this compound core is a critical first step in the exploration of its biological potential. While literature specifically detailing the synthesis of a wide range of this compound derivatives is limited, established methods for the construction of related seven-membered dithia-heterocycles can be adapted.

A plausible and efficient synthetic strategy involves the reaction of a suitable dielectrophile with a dinucleophile. For instance, the cyclization of a bis(2-haloethyl) ether with a sulfide source in the presence of a base can yield the 1,4-dithiepane ring system. Subsequent oxidation of a methylene group adjacent to one of the sulfur atoms would then furnish the desired ketone functionality.

Another promising approach involves the ring-closing metathesis (RCM) of a diene precursor containing two thioether linkages. This powerful C-C bond-forming reaction has been widely used in the synthesis of various cyclic compounds and could offer a versatile route to substituted 1,4-dithiepan-6-ones.

General Synthetic Protocol (Hypothetical):

A potential synthetic route to the this compound core is outlined below. This protocol is based on established principles of organic synthesis for related heterocyclic systems.

Step 1: Synthesis of a Dithioether Precursor

-

To a solution of 1,3-dichloroacetone (1.0 eq) in a suitable solvent such as ethanol or DMF, add sodium sulfide (2.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dithioether precursor.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the this compound Ring

-

Dissolve the purified dithioether precursor (1.0 eq) in a high-boiling point solvent such as toluene.

-

Add a catalytic amount of a suitable acid or base to promote intramolecular cyclization.

-

Heat the reaction mixture to reflux for 24-48 hours, with continuous monitoring by TLC.

-

After cooling to room temperature, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the resulting this compound by column chromatography.

Visualization of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Mechanistic Insights

While direct experimental evidence for the biological activities of this compound derivatives is not yet widely available in the public domain, the known pharmacological profiles of structurally similar sulfur-containing heterocycles provide a strong basis for predicting their potential therapeutic applications.

Antimicrobial Activity

Many sulfur-containing heterocyclic compounds exhibit potent antimicrobial properties. The presence of the thioether linkages in the this compound ring could contribute to antimicrobial effects through various mechanisms, including:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of the dithiepane ring may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death.

-

Inhibition of Essential Enzymes: The sulfur atoms could interact with metal ions in the active sites of key bacterial enzymes, leading to their inhibition.

-

Generation of Reactive Oxygen Species (ROS): Under certain conditions, thioethers can be oxidized to sulfoxides and sulfones, a process that can generate ROS, which are toxic to bacterial cells.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This standard protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth to achieve a range of final concentrations.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria, no compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Numerous heterocyclic compounds, including those containing sulfur, have demonstrated significant anticancer activity.[4] The potential anticancer mechanisms of this compound derivatives could involve:

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating key signaling pathways, such as the Bcl-2 family of proteins or the caspase cascade.

-

Cell Cycle Arrest: The derivatives might interfere with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell proliferation.

-

Inhibition of Kinases: The heterocyclic scaffold could serve as a template for the design of inhibitors targeting protein kinases that are often dysregulated in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5][6]

Enzyme Inhibition

The unique structural features of this compound derivatives make them interesting candidates for the development of enzyme inhibitors.[7] For instance, the sulfur atoms could act as metal chelators, potentially inhibiting metalloenzymes. The ketone functionality could also participate in key interactions within an enzyme's active site. Potential enzyme targets could include:

-

Proteases: Involved in various physiological and pathological processes, including cancer and viral infections.

-

Kinases: Key regulators of cellular signaling pathways.

-

Histone Deacetylases (HDACs): A class of enzymes involved in epigenetic regulation and a validated target in cancer therapy.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, its substrate, and the test compound.

-

Assay Procedure: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the enzyme and the test compound at various concentrations. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitor Reaction Progress: Monitor the rate of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki or IC50).[8][9]

Structure-Activity Relationship (SAR) and Future Directions

The exploration of the structure-activity relationship (SAR) is paramount in optimizing the biological activity of the this compound scaffold. A systematic medicinal chemistry campaign should be undertaken to synthesize and evaluate a library of derivatives with modifications at various positions of the dithiepane ring.

Visualization of SAR Exploration:

Caption: Key sites for structure-activity relationship studies.

Key areas for modification and investigation include:

-

Substitution on the Carbon Skeleton: Introducing various substituents at positions C2, C3, C5, and C7 of the dithiepane ring can modulate the lipophilicity, steric bulk, and electronic properties of the molecule, thereby influencing its biological activity.

-

Modification of the Ketone Group: The ketone at the C6 position can be converted to other functional groups, such as an oxime, hydrazone, or alcohol, to explore different binding interactions with target proteins.

-

Introduction of Fused Ring Systems: Fusing the this compound ring with other aromatic or heterocyclic rings could lead to the discovery of compounds with enhanced potency and selectivity.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening against a broad panel of biological targets. Promising lead compounds should then be subjected to further optimization and preclinical development.

Conclusion

The this compound scaffold represents a compelling starting point for the design and discovery of novel therapeutic agents. Its unique structural and electronic features suggest the potential for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This technical guide has provided a foundational framework for researchers to embark on the exploration of this promising class of compounds, from synthetic strategies to robust biological evaluation protocols. The systematic investigation of this compound derivatives holds the promise of yielding new and effective treatments for a variety of diseases.

References

-

Bio-Rad. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. [Link]

-

Taylor & Francis Online. (2024). Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds. [Link]

-

PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

-

Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

Wikipedia. Enzyme assay. [Link]

-

PubMed Central (PMC). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

Biobide. (n.d.). What is an Inhibition Assay?[Link]

- Google Scholar. (2024). Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds.

-

i-Scholar. (n.d.). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]

-

RSC Publishing. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. [Link]

-

R Discovery. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. [Link]

- An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). [URL not available]

-

University of New Haven. (n.d.). Investigation of Enzyme Inhibition Mechanism. [Link]

-

ScienceDirect. (n.d.). Heterocyclic compounds as antimicrobial agents. [Link]

-

MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

-

Science Primary Literature. (2025). Role of sulphur-heterocycles in medicinal chemistry: An update. [Link]

-

HETEROCYCLES. (1989). VERSATILE SYNTHESIS OF 5,6-DIHYDRO-1,4-DITHIEPINS. [Link]

-

Bentham Science. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. [Link]

-

SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepin es derivatives. [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

-

MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

-

National Institutes of Health (NIH). (n.d.). Biomimetic Approaches to the Synthesis of Natural Disesquiterpenoids: An Update. [Link]

-

MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

-

PubMed. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. [Link]

-

PubMed. (n.d.). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5][6][8] triazolo [4, 3-d][5][6] diazepin-8-amine derivatives as potential BRD4 inhibitors. [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

Sources

- 1. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]

- 5. Inhibition of human cytochrome P450 enzymes by 1,2-dithiole-3-thione, oltipraz and its derivatives, and sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-c...: Ingenta Connect [ingentaconnect.com]

- 9. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Reactivity Profile of the Ketone Group in 1,4-Dithiepan-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dithiepan-6-one is a sulfur-containing heterocyclic ketone of interest in synthetic and medicinal chemistry. The presence of two sulfur atoms within the seven-membered ring significantly influences the reactivity of the central ketone group. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this compound and offers insights into its behavior in key chemical transformations, including reductions, olefination reactions, and additions of organometallic reagents. This document serves as a foundational resource for researchers exploring the synthetic utility of this intriguing heterocyclic scaffold.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a seven-membered heterocyclic compound featuring a ketone functional group positioned between two sulfur atoms. The unique structural arrangement of this molecule imparts a distinct reactivity profile to the carbonyl group. The presence of the sulfur atoms influences the electrophilicity of the carbonyl carbon and the stereochemical outcome of nucleophilic attacks.

The sulfur atoms, being larger and more polarizable than carbon, can participate in transannular interactions, potentially affecting the ring's conformation and the accessibility of the ketone. Furthermore, the electron-withdrawing nature of the sulfur atoms is expected to enhance the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its carbocyclic analog, cycloheptanone.

Conformational Considerations

While a detailed experimental conformational analysis of this compound is not extensively documented in the literature, we can infer its likely conformational preferences from studies on related heterocycles, such as 1,4-dithiane. The seven-membered ring of this compound is flexible and can adopt several conformations, with the chair and boat forms being the most probable. The presence of the sp²-hybridized carbonyl carbon will likely favor a conformation that minimizes steric strain and allows for optimal orbital overlap. A computational study on the closely related 1,4-dithiane (a six-membered ring) has shown a preference for a chair conformation.[1] It is reasonable to hypothesize that this compound also adopts a pseudo-chair or twist-chair conformation to alleviate steric interactions.

Caption: Structure of this compound.

Synthesis of this compound

The synthesis of this compound can be conceptually approached through the cyclization of appropriate linear precursors. A plausible and efficient method involves the reaction of a dielectrophile, such as 1,3-dichloroacetone, with a dinucleophile, like 1,2-ethanedithiol, under basic conditions. This approach leverages the high nucleophilicity of the thiol groups to form the seven-membered ring.

General Synthetic Protocol

A generalized procedure for the synthesis of this compound is outlined below. This protocol is based on established methods for the synthesis of related sulfur heterocycles.[2]

Materials:

-

1,3-Dichloroacetone

-

1,2-Ethanedithiol

-

Sodium hydroxide or potassium carbonate

-

Methanol or ethanol

-

Diethyl ether or dichloromethane for extraction

Procedure:

-

Dissolve 1,2-ethanedithiol in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide in methanol to the flask to form the dithiolate salt.

-

To this solution, add a solution of 1,3-dichloroacetone in methanol dropwise over a period of 1-2 hours, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Caption: Synthetic workflow for this compound.

Reactivity Profile of the Ketone Group

The ketone in this compound is the primary site of reactivity. Its behavior in various reactions is dictated by the electronic and steric environment created by the dithiepane ring.

Reduction of the Ketone

The reduction of the ketone to the corresponding secondary alcohol, 1,4-dithiepan-6-ol, can be achieved using a variety of reducing agents. The choice of reagent will influence the stereochemical outcome and functional group tolerance.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3][4] It is expected to efficiently reduce the ketone without affecting the thioether linkages.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid until the solution is neutral.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 1,4-dithiepan-6-ol.

-

Purify the product by column chromatography.

| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| NaBH₄ | Methanol | 0 to RT | >90 (expected) | [3][5] |

| LiAlH₄ | THF/Ether | 0 to RT | >95 (expected) | [4] |

Note: Yields are estimated based on similar reductions of cyclic ketones.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the ketone into an alkene.[6][7][8] This reaction involves the use of a phosphorus ylide. The nature of the ylide (stabilized or non-stabilized) will determine the stereochemistry of the resulting alkene.

Experimental Protocol: Wittig Olefination

-

Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO.

-

To the solution of the ylide, add a solution of this compound in the same solvent at an appropriate temperature (often 0°C to room temperature).

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

-

Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Caption: Workflow for the Wittig reaction.

Reaction with Organometallic Reagents

The addition of organometallic reagents, such as Grignard reagents and organolithiums, to the ketone group of this compound is a fundamental carbon-carbon bond-forming reaction that yields tertiary alcohols.[9][10]

Experimental Protocol: Grignard Reaction

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings.

-

Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, cool the solution to 0°C.

-

Slowly add a solution of this compound in the same anhydrous solvent.

-

After the addition, allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the tertiary alcohol by column chromatography.

| Reagent Type | Expected Product | Key Considerations | Reference |

| Grignard (RMgX) | Tertiary Alcohol | Requires anhydrous conditions. | [9][10] |